molecular formula C23H33NOS B4268673 5-tert-butyl-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

5-tert-butyl-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B4268673
M. Wt: 371.6 g/mol
InChI Key: FYOFKRPANDNVRL-UHFFFAOYSA-N
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Description

5-tert-butyl-N-(tricyclo[3311~3,7~]dec-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a complex organic compound that features a unique structure combining adamantyl, tert-butyl, and benzothiophene moieties

Properties

IUPAC Name

N-(2-adamantyl)-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NOS/c1-23(2,3)18-4-5-19-15(11-18)12-20(26-19)22(25)24-21-16-7-13-6-14(9-16)10-17(21)8-13/h12-14,16-18,21H,4-11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOFKRPANDNVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C=C(S2)C(=O)NC3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzothiophene core, followed by the introduction of the adamantyl and tert-butyl groups. The final step involves the formation of the carboxamide group.

    Preparation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable aryl halide under palladium-catalyzed conditions.

    Introduction of Adamantyl and Tert-Butyl Groups: The adamantyl and tert-butyl groups can be introduced through Friedel-Crafts alkylation reactions using adamantyl chloride and tert-butyl chloride, respectively, in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of Carboxamide Group: The final step involves the reaction of the intermediate compound with an amine derivative to form the carboxamide group under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantyl and tert-butyl positions, using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.

    Substitution: Alkyl halides, nucleophiles, and polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

5-tert-butyl-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its potential effects on cellular processes.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl and tert-butyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound. The benzothiophene core can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    N-2-adamantyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide: Lacks the tert-butyl group, which may affect its steric properties and binding affinity.

    N-2-adamantyl-5-tert-butyl-1-benzothiophene-2-carboxamide: Lacks the tetrahydro moiety, which may influence its electronic properties and reactivity.

Uniqueness

5-tert-butyl-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is unique due to the combination of its adamantyl, tert-butyl, and benzothiophene moieties, which confer distinct steric and electronic properties. These features make it a versatile compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-tert-butyl-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-tert-butyl-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

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